molecular formula C7H12BrN3O2S B2672154 3-Bromo-1-isobutyl-1H-pyrazole-4-sulfonamide CAS No. 1946822-35-0

3-Bromo-1-isobutyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2672154
CAS No.: 1946822-35-0
M. Wt: 282.16
InChI Key: NDFLJRXMXWSHLW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-isobutyl-1H-pyrazole-4-sulfonamide involves several steps, including the bromination of a pyrazole derivative and subsequent sulfonamide formation. One common method involves the reaction of a pyrazole compound with bromine to introduce the bromine atom at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of transition-metal catalysts and photoredox reactions. These methods are designed to optimize yield and purity while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-isobutyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Bromo-1-isobutyl-1H-pyrazole-4-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-1-isobutyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and sulfonamide group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-1-isobutyl-1H-pyrazole-4-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized organic compounds and pharmaceuticals .

Properties

IUPAC Name

3-bromo-1-(2-methylpropyl)pyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12BrN3O2S/c1-5(2)3-11-4-6(7(8)10-11)14(9,12)13/h4-5H,3H2,1-2H3,(H2,9,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDFLJRXMXWSHLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(C(=N1)Br)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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